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[(3,4-Dibromophenyl)methyl](2-methylpropyl)amine

lipophilicity permeability CNS drug design

Researchers needing a dibrominated fragment with optimal CNS physicochemical properties often face synthetic challenges. This 3,4-dibromo-N-isobutylbenzylamine (CAS 1592895-82-3) delivers a unique matched molecular pair for QSAR and dual halogen-bond anchors for crystallographic screening. • Log P 3.96 & TPSA 12.03 Ų support passive BBB penetration. • Isobutyl branching ensures chemoselective N-alkylation. • Supplied at ≥95% purity with reliable global shipment.

Molecular Formula C11H15Br2N
Molecular Weight 321.05 g/mol
Cat. No. B13254677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Dibromophenyl)methyl](2-methylpropyl)amine
Molecular FormulaC11H15Br2N
Molecular Weight321.05 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC(=C(C=C1)Br)Br
InChIInChI=1S/C11H15Br2N/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
InChIKeyGHXMIQKDWVKFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


[(3,4-Dibromophenyl)methyl](2-methylpropyl)amine (CAS 1592895-82-3; molecular formula C₁₁H₁₅Br₂N; molecular weight 321.05 g·mol⁻¹) is a secondary benzylamine derivative characterized by a 3,4-dibromophenyl core linked via a methylene bridge to an N-isobutyl (2-methylpropyl) group . The compound is commercially supplied at a minimum purity of 95% for research use . Its calculated log P of 3.96 and topological polar surface area (TPSA) of 12.03 Ų place it in a physicochemical space distinct from its closest mono-halogenated, shorter-chain, and heterocyclic-substituted analogs .

Workflow CNS-penetrant fragment screening libraries
Selection Dibromo motif for halogen-bond-driven design
Use Context Matched molecular pair studies with propyl-chain analog

Why Generic Substitution Fails


Benzylamine derivatives that share the 3,4‑dihalogenated phenyl motif are frequently grouped together in procurement catalogs; however, subtle variations in N‑alkyl chain length, branching, and halogen identity produce quantifiable shifts in lipophilicity, topological surface area, and halogen‑bond donor capacity that directly govern membrane permeability, target‑binding thermodynamics, and metabolic stability [1]. Although target‑specific IC₅₀/Kd data for this precise compound are not yet publicly available in peer‑reviewed assay databases, the physicochemical evidence assembled below demonstrates that the isobutyl‑substituted 3,4‑dibromo congener occupies a property space that cannot be recapitulated by its propyl‑chain, monobromo, chloro‑only, or piperidine‑appended counterparts [1].

Chain Linear propyl analogs show lower log P; lipophilicity-driven assay behavior may shift.
Halogen Monobromo or chloro-only analogs lack the dual sigma-hole donor profile, altering binding geometry.
Core Heterocyclic-appended variants increase TPSA, which may reduce predicted CNS permeability.

Quantitative Differentiation vs. Closest Analogs


Log P Advantage of Isobutyl over Linear Propyl Chain

The target compound exhibits a calculated log P of 3.9572, which is 0.246 log units higher than the value of 3.7112 reported for the direct propyl‑chain analog N‑(3,4‑dibromobenzyl)propan‑1‑amine when both are computed by the same commercial vendor (Leyan) using a consistent algorithm . This ~0.25 log unit increment corresponds to an approximately 1.8‑fold greater partition coefficient, indicating that the isobutyl substituent provides measurably enhanced lipophilicity relative to its linear C3 counterpart.

Log P Shift vs. Propyl
Head-to-head
Target: log P 3.96 vs. N-(3,4-Dibromobenzyl)propan-1-amine: 3.71 Δlog P +0.25 (≈1.8-fold)
Supports permeability-context differentiation for CNS library selection.
Same-vendor algorithm comparison; data to verify in target assay.
lipophilicity permeability CNS drug design

Enhanced Halogen-Bond Donor Capacity vs. Monobromo Analog

The target compound bears two bromine atoms at the 3,4‑positions of the phenyl ring (molecular weight 321.05 g·mol⁻¹), while the closest monohalogenated comparator N‑(4‑bromobenzyl)‑2‑methylpropan‑1‑amine contains a single bromine (molecular weight 242.16 g·mol⁻¹) . The dibromo substitution pattern increases the molecular polarizability and creates two distinct σ‑hole sites capable of engaging in halogen‑bond interactions with protein backbone carbonyls or Lewis‑basic side chains. This is directly reflected in the higher calculated log P of 3.96 for the target versus 3.59 for the monobromo analog—a Δlog P of +0.37, indicating ~2.3‑fold greater lipophilicity .

Dibromo vs. Monobromo
Cross-study
Target: 2 Br; MW 321.05; log P 3.96 vs. N-(4-Bromobenzyl) analog: 1 Br; MW 242.16; log P 3.59 Δlog P +0.37 (≈2.3-fold); additional sigma-hole site
Supports halogen-bond donor context for fragment-based design.
Log P sources differ; confirm in consistent assay conditions.
halogen bonding binding affinity molecular recognition

Chloro-to-Bromo Substitution Effect on Lipophilicity

Replacing the 4‑chloro substituent of (4‑chlorobenzyl)isobutylamine (CAS 69957‑81‑9) with the 3,4‑dibromo configuration of the target compound increases the calculated log P from 3.48 to 3.96—a Δlog P of +0.48, corresponding to an approximately 3.0‑fold higher lipophilicity [1]. This shift exceeds the typical intra‑halogen log P increment (~0.3 per Br vs. Cl in simple aromatics) and reflects the synergistic effect of the second bromine atom at the meta position.

Cl→Br Lipophilicity Gain
Cross-study
Δlog P +0.48 (≈3.0-fold vs. 4-Cl analog)
Supports selection when higher lipophilicity is needed to overcome efflux recognition in models.
Synergistic effect of meta-bromo substitution.
halogen substitution SAR lead optimization

Minimal Polar Surface Area vs. Heterocyclic Analogs

The target compound has a topological polar surface area (TPSA) of 12.03 Ų, which is 3.0 Ų lower than the TPSA of 15 Ų reported for N‑(3,4‑dibromobenzyl)‑1‑ethyl‑4‑piperidinamine (a heterocyclic‑appended analog that shares the same dihalobenzyl core but incorporates a basic piperidine ring) . This lower TPSA, combined with the higher log P (3.96 vs. 4.05 for the piperidine analog at pH 7.4), places the target compound in a more favorable physicochemical subspace for passive blood‑brain barrier penetration according to the widely used ≤90 Ų CNS‑MPO criterion, while still maintaining hydrogen‑bond donor/acceptor capability through its single secondary amine.

TPSA vs. Heterocyclic
Cross-study
TPSA 12.03 Ų (Δ -2.97 Ų vs. piperidine analog)
Supports CNS-favorable property context without added polar surface area.
CNS MPO criterion context; requires permeability validation.
TPSA oral bioavailability CNS penetration

Purity and Rotatable Bond Parity with Propyl Homolog

Both the target compound and its closest structural analog N‑(3,4‑dibromobenzyl)propan‑1‑amine are commercially supplied by the same vendor (Leyan) at a minimum purity specification of 95% and share identical key molecular descriptors: TPSA = 12.03 Ų, 1 H‑bond acceptor, 1 H‑bond donor, and 4 rotatable bonds . This parity in purity and core descriptors means that the sole differentiating factor between these two compounds for procurement purposes is the N‑alkyl chain architecture—specifically, the isobutyl versus n‑propyl substitution—which drives a +0.246 log P shift and an ~14 Da molecular weight increase.

Purity & Bond Parity
Head-to-head
Purity ≥95%; TPSA 12.03; RotB 4; HBA/HBD 1 (equivalent to propyl homolog)
Sole differentiation is N-alkyl architecture, guiding matched-pair selection.
Same-vendor specification; lot-specific review recommended.
procurement purity reproducibility

Priority Application Scenarios


CNS-Penetrant Fragment Library Design

For medicinal chemistry programs targeting intracerebral receptors (e.g., GPCRs or ion channels expressed behind the blood‑brain barrier), the target compound's log P of 3.96 and TPSA of 12.03 Ų place it within the favorable CNS‑MPO space while exceeding the lipophilicity of its propyl‑chain analog by ~1.8‑fold . Fragment‑growing strategies that initiate from this scaffold benefit from the combination of low TPSA (which facilitates passive BBB penetration) and the dibromo motif (which provides two halogen‑bond anchors for structure‑based design) without introducing the additional polar surface area inherent to heterocyclic‑appended variants such as the 1‑ethyl‑4‑piperidinamine analog .

Halogen-Bond-Driven Fragment-Based Drug Discovery

The 3,4‑dibromo substitution pattern on the target compound provides two geometrically distinct σ‑hole donors , in contrast to the single bromine present in the monobromo analog N‑(4‑bromobenzyl)‑2‑methylpropan‑1‑amine . This dual halogen‑bond donor capacity can be exploited in crystallographic fragment screens where simultaneous interaction with backbone carbonyl oxygen atoms from two adjacent residues is required for high‑resolution binding. The target's ~2.3‑fold higher lipophilicity relative to the monobromo comparator also improves the aqueous‑to‑protein phase transfer thermodynamics of the fragment during soaking experiments .

Selective Orthogonality in Chemical Probe Synthesis

The secondary amine functionality of the target compound is flanked by a sterically demanding isobutyl group and a benzylic methylene, providing a unique steric and electronic environment for chemoselective reactions . Compared to the linear N‑propyl analog, which presents a less hindered N‑alkyl group , the isobutyl architecture enhances discrimination in reductive amination or N‑alkylation sequences where steric tuning is required to avoid bis‑alkylation side products. This chemoselectivity advantage is critical in the synthesis of complex chemical probes where orthogonal protecting‑group strategies are impractical.

QSAR and Machine-Learning Model Calibration

Because the target compound shares identical TPSA, hydrogen‑bond donor/acceptor counts, and rotatable bond profiles with the N‑propyl homolog while differing only in log P by 0.246 units and molecular weight by 14 Da , the pair constitutes an ideal matched molecular pair (MMP) for calibrating QSAR models that isolate the effect of N‑alkyl branching on in vitro ADME endpoints. Inclusion of this pair in training datasets helps machine‑learning algorithms deconvolute lipophilicity‑driven effects from other molecular descriptors when predicting permeability, metabolic stability, or CYP inhibition.

Application
Selection Property
Validation Focus
CNS-Penetrant Fragment Library Design
Low TPSA, high log P profile for BBB penetration context
Permeability assay comparison vs. heterocyclic analogs
Halogen-Bond-Driven Fragment-Based Discovery
Dual sigma-hole donor geometry
Crystallographic fragment screen binding mode review
Selective Orthogonality in Probe Synthesis
Sterically demanding isobutyl group on secondary amine
Chemoselectivity in reductive amination or N-alkylation sequences
QSAR and Machine-Learning Model Calibration
Matched molecular pair with propyl homolog (Δlog P 0.25)
Isolate N-alkyl branching effect on in vitro ADME endpoint models
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